molecular formula C9H15ClN4O B3088522 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1185313-57-8

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3088522
CAS No.: 1185313-57-8
M. Wt: 230.69
InChI Key: SDEBYHVDMCQKNZ-UHFFFAOYSA-N
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Description

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O. It is a pyrimidine derivative that contains a methoxy group at the 4-position and a piperazine ring at the 6-position.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

  • 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Comparison: 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is unique due to the presence of both a methoxy group and a piperazine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and pharmaceutical applications .

Properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEBYHVDMCQKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879215-72-2
Record name 4-methoxy-6-(piperazin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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